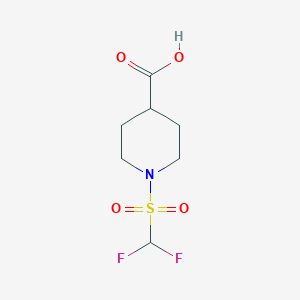
1-Difluoromethanesulfonylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Difluoromethanesulfonylpiperidine-4-carboxylic acid is a small molecule that has garnered significant attention in scientific research. It is a piperidine carboxylic acid derivative that contains a fluoroalkylsulfonyl group.
Preparation Methods
The synthesis of 1-Difluoromethanesulfonylpiperidine-4-carboxylic acid involves several steps. One common method starts with the reaction of piperidine with difluoromethanesulfonyl chloride under basic conditions to introduce the difluoromethanesulfonyl group. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
1-Difluoromethanesulfonylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Difluoromethanesulfonylpiperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1-Difluoromethanesulfonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethanesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
1-Difluoromethanesulfonylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and is used in the synthesis of fungicides.
Difluoromethylated piperidines: These compounds share the piperidine core structure and are used in various pharmaceutical applications.
Difluoromethylated sulfonyl compounds: These compounds are known for their unique chemical properties and are used in the development of new materials and pharmaceuticals .
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO4S/c8-7(9)15(13,14)10-3-1-5(2-4-10)6(11)12/h5,7H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJHNRACVUISCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-chlorothiophen-2-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B7482339.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-fluoroaniline](/img/structure/B7482347.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B7482355.png)
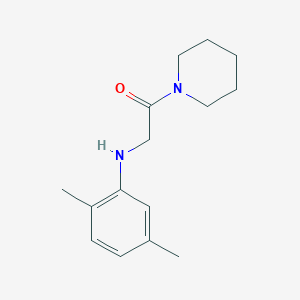
![3-[(cyclopropylmethylamino)methyl]-1H-quinolin-2-one](/img/structure/B7482368.png)
![5-[(2-Fluoroanilino)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7482372.png)
![4-[[(2-chlorophenyl)methylamino]methyl]-N-methylbenzamide](/img/structure/B7482386.png)
![4-[[(3-chlorophenyl)methylamino]methyl]-N-methylbenzamide](/img/structure/B7482395.png)
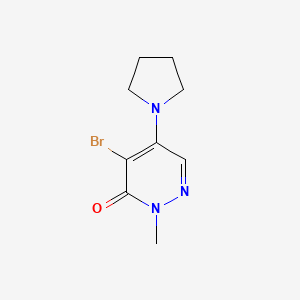
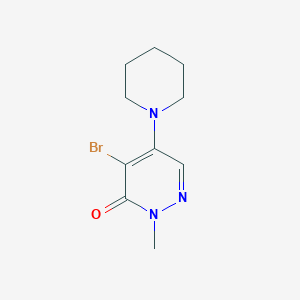
![Ethyl 2-[(2-methoxyacetyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7482412.png)

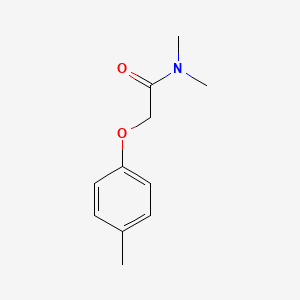
![3-ethynyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7482425.png)
